K-1115A

Description

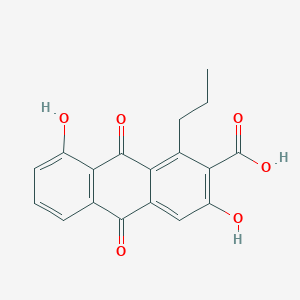

K-1115A is an anthraquinone-derived compound produced by the marine-derived actinobacterium Streptomyces phaeochromogenes BV-203. It was first isolated in the 1990s and recently identified as a novel protein biosynthesis inhibitor through high-throughput screening using the pDualrep2 dual-reporter system . Structurally, it is characterized as 3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid, with a molecular weight of 325.07 .

Properties

CAS No. |

208525-17-1 |

|---|---|

Molecular Formula |

C18H14O6 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid |

InChI |

InChI=1S/C18H14O6/c1-2-4-8-13-10(7-12(20)15(8)18(23)24)16(21)9-5-3-6-11(19)14(9)17(13)22/h3,5-7,19-20H,2,4H2,1H3,(H,23,24) |

InChI Key |

FNFBCXUSCQLQFP-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

Canonical SMILES |

CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

Synonyms |

K 1115 A K-1115 A K1115 A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-1115A typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using strong oxidizing agents such as potassium permanganate or chromium trioxide. The subsequent steps include carboxylation using carbon dioxide under high pressure and hydroxylation using suitable hydroxylating agents .

Chemical Reactions Analysis

Types of Reactions

K-1115A undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the anthracene core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with different functional groups, enhancing the compound’s versatility in applications .

Scientific Research Applications

K-1115A has several scientific research applications:

Chemistry: Used as a precursor in synthesizing other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of K-1115A involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties:

- Antibacterial Activity : Effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, with MIC values ranging from 0.625–2.5 μg/mL .

- Mechanism of Action : Inhibits bacterial translation by targeting the ribosome, as confirmed in cell-free FLuc mRNA systems. Its EC50 for translation inhibition is 0.606 μg/mL, closely aligning with its MIC (97% of MIC), a unique feature compared to classical antibiotics like erythromycin .

- Biosynthesis : Produced via a type II polyketide synthase pathway. Disruption of aln4 and aln5 genes in the alnumycin biosynthetic gene cluster (BGC) shifts production toward K-1115A instead of alnumycin .

Comparison with Similar Compounds

Alnumycin and Derivatives

| Property | This compound | Alnumycin |

|---|---|---|

| Structure | Anthraquinone with propyl side chain | Tetracenomycin-type polyketide |

| Biosynthesis | Derived from disrupted alnumycin BGC | Parent compound of the BGC |

| Activity | Antibacterial (Gram-positive), translation inhibition | Antitumor (paraptosis, autophagy), no reported antimicrobial activity |

| MIC/EC50 | 0.625–2.5 μg/mL (MRSA) | Not applicable |

| Therapeutic Index | 2–8 | Not determined |

Key Insight : While both compounds originate from the same BGC, this compound’s unique genetic modifications (aln4/aln5 disruptions) result in distinct biological activities .

3,8-Dihydroxy-1-propylanthraquinone-2-carboxylic Acid

Chloramphenicol

| Property | This compound | Chloramphenicol |

|---|---|---|

| Target | Ribosome (novel binding site) | Ribosome (50S subunit) |

| EC50/MIC Ratio | 0.97 (EC50 ≈ MIC) | 0.008 (EC50 << MIC) |

| Spectrum | Narrow (Gram-positive) | Broad (Gram-positive and -negative) |

| Cytotoxicity | Moderate (TI = 2–8) | High (risk of aplastic anemia) |

Key Insight : this compound’s near-identical MIC and EC50 suggest additional targets or mechanisms beyond ribosome binding, unlike chloramphenicol .

Tetracenomycin X

Other Anthraquinones

- 1,6-Dihydro-8-propylanthraquinone: Active against E. coli ΔtolC but ineffective in this compound’s native form, highlighting structural specificity .

- 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic Acid: Inhibits MRSA biofilms (EC50 = 200 μg/mL) but lacks translation inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.